Flurprimidol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Ornamental Plant Growth Regulation

Scientific Field: Horticulture

Application Summary: Flurprimidol is used as a plant growth regulator on ornamental plants to reduce internode elongation and trimming frequency.

Methods of Application: Two application methods were evaluatedgranular and drench.

Results: The shoot growth of E. pungens was reduced by 4.3% and 13.9% by the granular and drench applications, respectively. The granular application reduced biomass by 25.1%. L.

Swamp Sunflower Growth Control

Application Summary: Flurprimidol is used to control the growth of the swamp sunflower, a perennial plant native to the southeastern United States.

Methods of Application: The treatments were applied to rooted cuttings in 1-gal pots as a substrate drench of varying concentrations of Flurprimidol.

Viburnum Growth Regulation

Application Summary: Flurprimidol is used to regulate the growth of Viburnum, a common landscaping species.

Methods of Application: Granular Flurprimidol was applied to well-established plants at a standard rate.

Results: Viburnum odoratissimum shoot regrowth was significantly reduced in Flurprimidol-treated plants compared with the untreated control.

Bedding Plants Growth Control

Application Summary: Flurprimidol is used to control the growth of bedding plants, such as geranium and petunias.

Control of Bedding Plants Growth

Application Summary: Flurprimidol is used to control the growth of bedding plants.

Methods of Application: Substrate drench applications of Flurprimidol are commonly used.

Results: The substrate composition can affect the efficacy of Flurprimidol drench.

Release from a Granular Formulation

Application Summary: Flurprimidol can be applied as a granular formulation.

Methods of Application: The release of Flurprimidol from a granular formulation and its movement in various mediums were studied.

- Origin: Flurprimidol is a human-made (synthetic) compound, not derived from a natural source [].

- Significance: In scientific research, flurprimidol allows researchers to control plant growth by reducing stem elongation (dwarfing) and shoot growth [, ]. This enables them to study various aspects of plant development, such as:

Molecular Structure Analysis

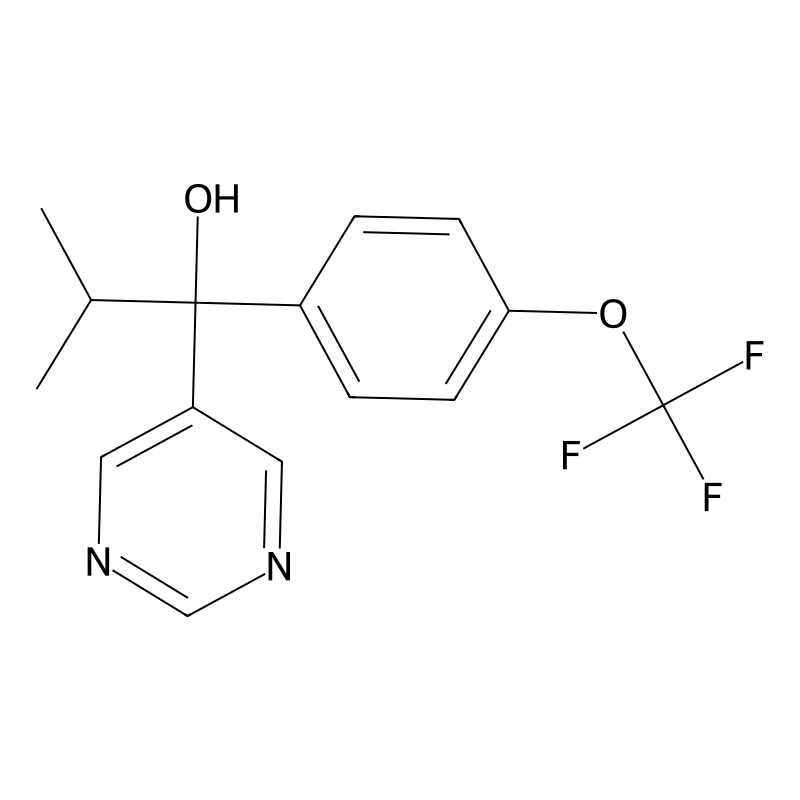

- Flurprimidol's chemical formula is C15H15F3N2O2 [].

- Key features:

- The molecule contains a pyrimidine ring, a six-membered aromatic ring with two nitrogen atoms []. Pyrimidine rings are present in many essential biological molecules like DNA and RNA.

- It also has a trifluoromethoxy group (OCF3) and a phenoxy group (OC6H5) []. These functional groups are thought to contribute to the plant growth regulating properties of flurprimidol [].

Chemical Reactions Analysis

The specific reactions involved in the synthesis of flurprimidol are considered proprietary information by the manufacturers [].

- Decomposition: Limited information is available on the specific decomposition pathways of flurprimidol. However, as with most organic compounds, it is likely to decompose under high temperature or extreme conditions.

Physical and Chemical Properties

The exact mechanism by which flurprimidol regulates plant growth is not fully understood. However, it is believed to interfere with the biosynthesis of gibberellins, a class of plant hormones that promote cell elongation and growth []. By reducing gibberellin levels, flurprimidol leads to a dwarfing effect in plants.

Flurprimidol's biological activity is characterized by its ability to suppress excessive shoot growth while promoting compactness in ornamental plants. Studies have shown that it significantly reduces gibberellin-like bioactivity and lowers abscisic acid levels in treated plants, leading to controlled growth patterns . This regulation not only enhances the visual appeal of ornamental species but also reduces the frequency of trimming required for maintenance .

The synthesis of flurprimidol involves several steps, typically utilizing radical–radical coupling reactions. One notable method includes an iron-catalyzed cross-coupling reaction that allows for gram-scale production of the compound . The synthesis process is designed to ensure high purity and yield while maintaining the structural integrity necessary for its biological activity.

Research on flurprimidol has explored its interactions with other growth regulators. For instance, studies have compared its effects with those of paclobutrazol and ethephon, revealing that flurprimidol can enhance certain cellular structures while maintaining plant health . These interaction studies are crucial for understanding how flurprimidol can be effectively integrated into broader plant management strategies.

Flurprimidol shares similarities with several other plant growth regulators. Here are some notable compounds:

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| Paclobutrazol | Inhibits gibberellin biosynthesis | Broad-spectrum use across various crops |

| Ethephon | Releases ethylene to promote fruit ripening | Primarily used for fruit crops |

| Ancymidol | Inhibits gibberellin biosynthesis | Effective in both ornamental and agricultural settings |

| Uniconazole | Inhibits gibberellin biosynthesis | Stronger effect on stem elongation |

XLogP3

Boiling Point

LogP

Melting Point

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (51.35%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (51.35%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Irritant